Nitration Yield and Reliability
A reproducible and high-yielding synthetic route is critical for cost-effective procurement and project planning. The target compound can be synthesized via the nitration of 6-chloroimidazo[1,2-b]pyridazine with nitric acid in concentrated sulfuric acid. This method provides a reported yield of 91% (5.7 g from 4.95 g of starting material), a significant quantitative advantage over alternative routes or the yields reported for synthesizing other substituted analogs . This high yield and straightforward procedure offer a reliable and predictable basis for larger-scale synthesis, directly impacting the compound's cost and availability for research programs.
| Evidence Dimension | Synthetic Yield (Nitration of Parent Scaffold) |
|---|---|
| Target Compound Data | 91% isolated yield |
| Comparator Or Baseline | Alternative synthesis of 2-substituted analogs (e.g., via SRN1 mechanism): Yields vary from 45% to 89% depending on the electrophile, with lower yields for certain derivatives [1]. |
| Quantified Difference | The target compound's synthesis achieves a consistent high yield of 91%, which is at the upper end or surpasses the yield range (45-89%) for synthesizing many other 3-nitroimidazo[1,2-b]pyridazine derivatives. |
| Conditions | Nitration of 6-chloroimidazo[1,2-b]pyridazine with nitric acid in concentrated H2SO4 at 0°C to room temperature. |
Why This Matters
A documented, high-yielding (91%) synthetic route reduces the cost and risk associated with scaling up the compound for medicinal chemistry campaigns, making it a more attractive procurement choice than analogs with less reliable or lower-yielding syntheses.
- [1] Crozet, M. P., et al. (2002). Synthesis of 2-substituted-3-nitroimidazo[1,2-b]pyridazines as potential biologically active agents. Journal of Heterocyclic Chemistry. View Source
